Cas no 6956-82-7 ((4-Bromo-2-methylphenoxy)acetic Acid)

(4-Bromo-2-methylphenoxy)acetic Acid is a brominated aromatic compound featuring a phenoxyacetic acid backbone with a methyl substituent at the ortho position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The bromine atom enhances electrophilic substitution potential, while the acetic acid moiety allows for further functionalization via esterification or amidation. Its crystalline solid form ensures stability under standard conditions, facilitating handling and storage. The compound’s defined molecular weight (229.05 g/mol) and purity make it valuable for precise applications in research and industrial processes requiring controlled bromophenol derivatives.
(4-Bromo-2-methylphenoxy)acetic Acid structure
6956-82-7 structure
Product Name:(4-Bromo-2-methylphenoxy)acetic Acid
CAS No:6956-82-7
MF:C9H9BrO3
MW:245.069962263107
CID:507675
PubChem ID:248359
Update Time:2025-06-08

(4-Bromo-2-methylphenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-bromo-2-methylphenoxy)-
    • 2-(4-Bromo-2-methylphenoxy)acetic acid
    • 2-Methyl-4-bromphenoxyessigsaeure
    • 4-Brom-2-methyl-1-phenoxyessigsaeure
    • VS-07461
    • SR-01000223924-1
    • (4-Bromo-2-methylphenoxy)acetic acid, AldrichCPR
    • Oprea1_378052
    • 6956-82-7
    • TimTec1_003040
    • 4-bromo-2-methylphenoxyacetic acid
    • CS-0280597
    • NSC-65090
    • AKOS000274282
    • NSC65090
    • Oprea1_504296
    • F79933
    • SCHEMBL3198632
    • EN300-1627566
    • SR-01000223924
    • DTXSID20289890
    • HMS1542K04
    • Cambridge id 5939414
    • (4-Bromo-2-methylphenoxy)acetic Acid
    • MDL: MFCD03129271
    • Inchi: 1S/C9H9BrO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: RPRFEMOMSGWISD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)OCC(=O)O

Computed Properties

  • Exact Mass: 243.97400
  • Monoisotopic Mass: 243.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 2.22090

(4-Bromo-2-methylphenoxy)acetic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(4-Bromo-2-methylphenoxy)acetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B815785-10mg
(4-Bromo-2-methylphenoxy)acetic Acid
6956-82-7
10mg
$ 50.00 2022-06-06
TRC
B815785-50mg
(4-Bromo-2-methylphenoxy)acetic Acid
6956-82-7
50mg
$ 135.00 2022-06-06
TRC
B815785-100mg
(4-Bromo-2-methylphenoxy)acetic Acid
6956-82-7
100mg
$ 210.00 2022-06-06
Enamine
EN300-1627566-0.05g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
0.05g
$197.0 2023-06-04
Enamine
EN300-1627566-0.1g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
0.1g
$293.0 2023-06-04
Enamine
EN300-1627566-0.25g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
0.25g
$418.0 2023-06-04
Enamine
EN300-1627566-0.5g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
0.5g
$656.0 2023-06-04
Enamine
EN300-1627566-1.0g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
1g
$842.0 2023-06-04
Enamine
EN300-1627566-2.5g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
2.5g
$1650.0 2023-06-04
Enamine
EN300-1627566-5.0g
2-(4-bromo-2-methylphenoxy)acetic acid
6956-82-7
5g
$2443.0 2023-06-04

Additional information on (4-Bromo-2-methylphenoxy)acetic Acid

Overview of (4-Bromo-2-methylphenoxy)acetic Acid (CAS No. 6956-82-7)

(4-Bromo-2-methylphenoxy)acetic Acid (CAS No. 6956-82-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as Bromacil, is a substituted phenoxyacetic acid that has garnered attention for its potential in various research and industrial settings. This comprehensive introduction aims to provide an in-depth understanding of the chemical properties, synthesis methods, biological activities, and recent advancements in the study of (4-Bromo-2-methylphenoxy)acetic Acid.

Chemical Structure and Properties

The molecular formula of (4-Bromo-2-methylphenoxy)acetic Acid is C10H11BrO3, with a molecular weight of approximately 251.1 g/mol. The compound features a phenoxy group attached to an acetic acid moiety, with a bromine atom and a methyl group substituting the phenyl ring. This unique structure imparts specific chemical and physical properties to the molecule, making it suitable for various applications.

The compound is generally stable under normal conditions but may decompose at high temperatures or in the presence of strong acids or bases. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in solution-based reactions and formulations.

Synthesis Methods

The synthesis of (4-Bromo-2-methylphenoxy)acetic Acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-bromo-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction typically proceeds via nucleophilic substitution, yielding the desired product.

Another approach involves the esterification of 4-bromo-2-methylphenol with ethyl chloroacetate followed by hydrolysis to form the carboxylic acid. This method is advantageous for large-scale production due to its higher yield and ease of purification.

Biological Activities

(4-Bromo-2-methylphenoxy)acetic Acid has been extensively studied for its biological activities, particularly in the context of herbicidal properties. It acts as a selective herbicide, inhibiting the growth of broadleaf weeds while having minimal impact on grasses. The mechanism of action involves disruption of plant hormone signaling pathways, leading to uncontrolled cell division and ultimately plant death.

Beyond its herbicidal applications, recent research has explored the potential therapeutic uses of (4-Bromo-2-methylphenoxy)acetic Acid. Studies have shown that it exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs targeting inflammatory diseases and pain management.

Recent Research Developments

In recent years, significant advancements have been made in understanding the biological mechanisms underlying the effects of (4-Bromo-2-methylphenoxy)acetic Acid. A study published in the *Journal of Medicinal Chemistry* reported that this compound can modulate specific enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest potential applications in treating conditions like arthritis and other inflammatory disorders.

Another notable study published in *Pharmaceutical Research* investigated the pharmacokinetics and pharmacodynamics of (4-Bromo-2-methylphenoxy)acetic Acid in animal models. The results indicated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, supporting its potential for further clinical development.

Safety Considerations

While (4-Bromo-2-methylphenoxy)acetic Acid offers numerous benefits, it is essential to consider its safety profile. Preclinical studies have demonstrated that it is generally well-tolerated at therapeutic doses but may cause mild gastrointestinal irritation at higher concentrations. Additionally, long-term exposure should be monitored to ensure no adverse effects on liver or kidney function.

To ensure safe handling and use, appropriate personal protective equipment (PPE) should be worn when working with this compound. Proper storage conditions should also be maintained to prevent degradation or contamination.

Conclusion

In summary, (4-Bromo-2-methylphenoxy)acetic Acid (CAS No. 6956-82-7) is a multifunctional compound with diverse applications in agriculture and pharmaceuticals. Its unique chemical structure and biological activities make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for its use, highlighting its potential as a key player in various scientific domains.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.